![molecular formula C19H16N2O5 B2713108 Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate CAS No. 340212-06-8](/img/structure/B2713108.png)

Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

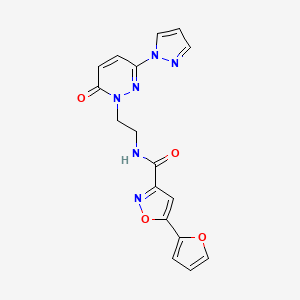

The synthesis of Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Two nitro substituted ethyl (2E)-2-cyano-3-phenylprop-2-enoate with molecular formula C12H10N2O4 have been synthesized and characterized by single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound is characterized by weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions which contribute towards the stability of the crystal packing . The lattice energies have been calculated using the PIXEL approach .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the use of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization .Physical And Chemical Properties Analysis

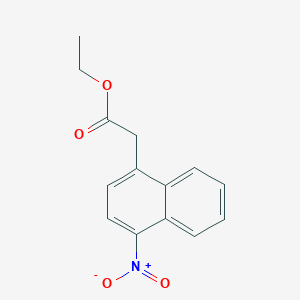

Ethyl 2-cyano-3- (4-nitrophenyl)prop-2-enoate has a molecular weight of 246.22 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.Scientific Research Applications

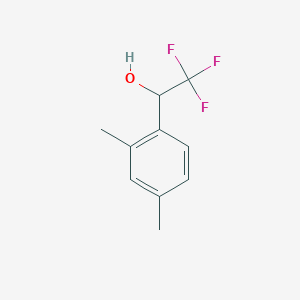

Synthesis of 4-Hydroxy-2-(Trifluoromethyl) Quinolines

- Application : Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates can be synthesized from ethyl 2-cyanoacetate and trifluoroacetimidoyl chloride derivatives. These compounds serve as precursors for intramolecular cyclization reactions in nitrobenzene, yielding substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in excellent yields .

Organic Dye Synthesis

- Application : Phenyl-conjugated oligoene dye, specifically 2-(cyano-3-(4-diphenylamino)phenyl)prop-2-enoic acid, can be synthesized using chemical methods. Confirmatory techniques like 1H NMR and 13C NMR spectroscopy validate the structure of this synthesized dye .

Structural Analysis and Enamine Formulation

- Application : Ethyl (2Z)-3-(4-nitrophenyl)prop-2-enoate exhibits consistent internal bonding, with C1–C2 and C1–N1 distances in agreement with published values. The presence of an H atom on nitrogen supports the enamine formulation .

Heterocyclic Compound Synthesis

Mechanism of Action

While the specific mechanism of action for Ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate is not explicitly mentioned in the search results, it’s worth noting that indole derivatives, which are structurally similar, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety information for Ethyl 2-cyano-3- (4-nitrophenyl)prop-2-enoate indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name |

ethyl 2-cyano-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-2-25-19(22)16(12-20)11-14-5-9-18(10-6-14)26-13-15-3-7-17(8-4-15)21(23)24/h3-11H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSIUJIZQWDRTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(1H-indol-3-ylmethyl)-2-morpholino-2-oxoethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2713031.png)

![7-(4-Bromophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2713033.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2713037.png)

![1-(4-Methylphenyl)-3-({4-[(4-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2713039.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide](/img/structure/B2713042.png)

![1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B2713043.png)

![2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2713048.png)